D-Arginine

Nitric Oxide Signaling Endothelial Function Enzyme Specificity

Researchers relying on nitric oxide synthase (NOS) activity assays frequently encounter false-positive signals from non-enzymatic NO release, compromising data reproducibility. D-Arginine (CAS 157-06-2) eliminates this ambiguity as the definitive stereospecific negative control-it is not a substrate for any NOS isoform. • Validates NOS assay specificity by confirming stereospecific, enzyme-dependent signal. • Enables in vivo dissection of L-arginine/NOS pathways without genetic or pharmacological off-target effects. • Inhibits arginine decarboxylase (ADC) for polyamine biosynthesis studies. • ≥98% chiral purity ensures correct stereochemistry for peptide synthesis and probe development.

Molecular Formula C6H14N4O2
Molecular Weight 174.20 g/mol
CAS No. 157-06-2
Cat. No. B556069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Arginine
CAS157-06-2
Molecular FormulaC6H14N4O2
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN=C(N)N
InChIInChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m1/s1
InChIKeyODKSFYDXXFIFQN-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Arginine: Research & Procurement Overview


D-Arginine (CAS 157-06-2) is the D-enantiomer of the conditionally essential amino acid L-arginine . It is a non-proteinogenic amino acid found in the central nervous system and other tissues . Unlike L-arginine, D-arginine is not a substrate for nitric oxide synthase (NOS), making it an essential tool as a negative control in nitric oxide pathway research . Its distinct stereochemistry dictates its unique interactions with enzymes, transporters, and biological systems, which are critical for its specific research and industrial applications.

Why D-Arginine Is Irreplaceable


The D-stereochemistry of D-arginine fundamentally alters its recognition by biological systems. Key enzymes like nitric oxide synthase (NOS) and specific amino acid transporters are highly stereospecific for the L-isomer [REFS-1, REFS-2]. D-Arginine often acts as a competitive inhibitor rather than a substrate in L-arginine-dependent pathways . This stereochemical inversion leads to distinct metabolic, physiological, and analytical profiles, making generic substitution impossible for applications requiring a specific enantiomer. The following evidence demonstrates these quantifiable differences.

Differentiation Evidence for D-Arginine


NOS Substrate Specificity

D-Arginine is not a substrate for nitric oxide synthase (NOS), a critical enzyme that converts L-arginine to L-citrulline and nitric oxide (NO) . This stereospecificity is a fundamental difference. In isolated perfused rabbit aorta, L-arginine is required for endothelium-dependent relaxation, a process mediated by NO . In this model, D-arginine fails to elicit relaxation, confirming it is not a functional NOS substrate and is used as a standard negative control .

Nitric Oxide Signaling Endothelial Function Enzyme Specificity

Arginine Decarboxylase Inhibition

D-Arginine functions as an inhibitor of arginine decarboxylase (ADC), an enzyme that converts arginine to agmatine in the polyamine biosynthesis pathway . While the specific Ki value for D-arginine on ADC is not commonly reported in the primary literature, its inhibitory action is established. In contrast, L-arginine is the natural substrate for ADC, with reported Km values varying depending on the source. For instance, ADC from E. coli has a Km of approximately 0.03 mM for L-arginine .

Polyamine Biosynthesis Enzyme Inhibition Cancer Metabolism

In Vivo Renal Hemodynamic Inactivity

In a study on conscious rats with chronic nitric oxide blockade-induced hypertension, acute infusion of excess L-arginine (10 mg/kg/min) completely normalized renal vascular resistance (RVR) and increased renal plasma flow (RPF) . In direct contrast, acute infusion of D-arginine at the same dose had no effect on renal hemodynamics in either normal or hypertensive rats .

Renal Physiology Hypertension Nitric Oxide

Blockade of Antinociceptive Activity

In a mouse model of carrageenan-induced hyperalgesia, intracerebroventricular (i.c.v.) administration of L-arginine (30 μg per mouse) produced a significant antinociceptive effect . This effect was blocked by co-administration of D-arginine at a dose of 1,000 mg/kg . This demonstrates a functional antagonism between the two enantiomers in a central nervous system pathway.

Pain Research Neuropharmacology Opioid System

Chiral Purity Validation

Commercially available D-arginine is typically supplied with a purity of 98.06% as determined by HPLC . Critically, advanced chiral stationary phases (CSPs) based on cinchona alkaloids enable baseline separation of D-arginine from L-arginine and other amino acid enantiomers in a single LC-MS run . This analytical capability ensures the identity and chiral purity of the material, confirming it is free from contaminating L-arginine.

Chiral Analysis Quality Control Amino Acid Analysis

eNOS Protein Expression Regulation

In a 16-week study on Sprague-Dawley rats receiving oral L- or D-arginine (1,000 mg/kg/day), a counterintuitive finding was observed. D-Arginine, but not L-arginine, significantly increased endothelial nitric oxide synthase (eNOS) protein expression in the upper small intestine . This suggests that D-arginine, often assumed to be metabolically inert, can exert distinct regulatory effects on the expression of key enzymes in the arginine metabolic pathway.

Endothelial Function Metabolic Regulation Dietary Supplements

D-Arginine Research Applications


NOS Activity Negative Control

D-Arginine's definitive inability to serve as a substrate for any NOS isoform makes it the gold-standard negative control for experiments measuring nitric oxide production . Researchers should include D-arginine in all NOS activity assays to confirm that any observed effects are stereospecific and NOS-dependent, thereby validating the assay's specificity and excluding non-enzymatic or artifactual signals .

In Vivo Pathway Dissection Tool

As demonstrated in renal and pain studies, D-arginine can be used in vivo to dissect L-arginine-dependent pathways [REFS-1, REFS-2]. By comparing the physiological effects of L-arginine with the lack of effect from D-arginine, researchers can attribute specific outcomes to the L-arginine/NOS pathway. This is particularly valuable in complex physiological systems where genetic or pharmacological NOS inhibition may have off-target effects.

Polyamine Metabolism Studies

For studies on polyamine biosynthesis, D-arginine serves as a tool to inhibit arginine decarboxylase (ADC) . While L-arginine is the natural substrate, D-arginine's inhibitory activity allows researchers to modulate this pathway and study its role in cell growth, differentiation, and disease, distinct from the effects mediated by NOS or arginase .

Chiral Peptide Synthesis

In peptide synthesis, incorporation of D-arginine is a well-established strategy to enhance a peptide's metabolic stability and resistance to proteolytic degradation by endogenous proteases, which are specific for L-amino acids. This is critical for developing longer-acting peptide therapeutics and more robust research probes. The high chiral purity (≥98%) of commercial D-arginine is essential to ensure correct stereochemistry in the final peptide product .

Technical Documentation Hub

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